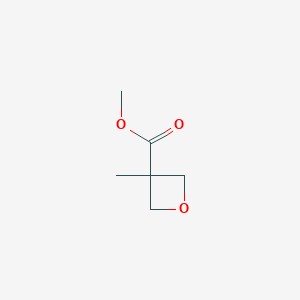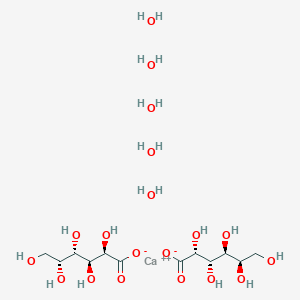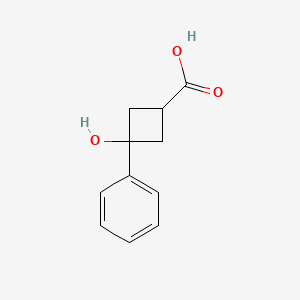
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride
説明
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride (CTCC) is a synthetic compound used in various scientific applications, primarily in organic chemistry and biochemistry. CTCC is a versatile compound with a wide range of applications, including synthesis and catalysis, as well as in the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for CTCC.
科学的研究の応用
Organic Synthesis and Derivatives
A study by Fajkusová and Pazdera (2005) discusses the preparation of thiazole derivatives through a series of chemical reactions, starting from α-bromopropiophenone. This process involves the replacement of bromine with a thiocyanato group, followed by a reaction with hydroxylamine hydrochloride leading to a ring closure reaction. This methodology could potentially apply to or inspire the synthesis of 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride derivatives (Fajkusová & Pazdera, 2005).
Gomha et al. (2017) have developed novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showcasing their potential as potent anticancer agents. While this study does not directly involve 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride, the methodologies and the anticancer activity evaluation could be relevant for researching similar compounds (Gomha et al., 2017).
Catalysis and Material Science
Hu et al. (2016) described the synthesis and application of a magnetic carbonaceous solid acid containing chlorine groups, which enhances the catalytic hydrolysis of cellulose. Although not directly related to 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride, the use of chlorine in catalytic processes highlights the potential utility of chlorine-containing compounds in material science and catalysis (Hu et al., 2016).
特性
IUPAC Name |
2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXJLSVPMQFGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)







![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)